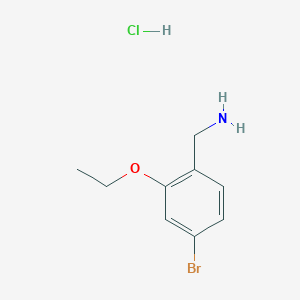
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride
Descripción general
Descripción
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride, also known as R-2-APA HCl, is a synthetic compound that has been used in a variety of scientific research applications. This compound is an amide derivative of phenylethylamine and is an analogue of the neurotransmitter dopamine. R-2-APA HCl is a chiral compound and has been used to study the effects of dopamine on various biochemical and physiological processes. This compound is also an important tool in drug design and development.
Aplicaciones Científicas De Investigación
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl has been used in a variety of scientific research applications. This compound has been used to study the effects of dopamine on various biochemical and physiological processes. It has also been used to study the effects of dopamine on the regulation of gene expression in the brain. Additionally, (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl has been used to study the effects of dopamine on behavior and cognitive processes. This compound has also been used to study the role of dopamine in the development of various neurological disorders such as Parkinson’s disease and schizophrenia.
Mecanismo De Acción
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl is an analogue of the neurotransmitter dopamine and is thought to act as an agonist at the dopamine receptors. This compound binds to the dopamine receptors and activates them, leading to the activation of various biochemical and physiological processes. The exact mechanism of action of (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl is still being studied, but it is thought to be similar to that of dopamine.
Biochemical and Physiological Effects
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl has been shown to have a variety of biochemical and physiological effects. This compound has been found to have an anxiolytic effect, meaning it can reduce anxiety. It has also been found to have an antidepressant effect, meaning it can reduce the symptoms of depression. Additionally, (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl has been found to have an anti-inflammatory effect, meaning it can reduce inflammation. Finally, this compound has been found to have a neuroprotective effect, meaning it can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl has several advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize and is available in high purity. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound is not very selective, meaning it can bind to multiple receptors and activate multiple biochemical pathways.
Direcciones Futuras
There are several potential future directions for (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl. One potential direction is to further study the effects of this compound on various neurological disorders such as Parkinson’s disease and schizophrenia. Additionally, this compound could be used to study the effects of dopamine on behavior and cognitive processes. Finally, this compound could be used to study the effects of dopamine on gene expression in the brain.
Propiedades
IUPAC Name |
2-amino-N-[(1R)-1-phenylethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(12-10(13)7-11)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIGGHCXBYZDPC-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1R,2R)-2-fluorocyclopentyl]cyclohexanamine](/img/structure/B1485813.png)
![(1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine](/img/structure/B1485814.png)


![N-[(1R,2R)-2-fluorocyclopentyl]cycloheptanamine](/img/structure/B1485818.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B1485819.png)
![3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride](/img/structure/B1485823.png)



![4-({2-[4-(Diethylamino)phenyl]acetyl}amino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1485828.png)
![N-[(1-fluorocyclopentyl)methyl]-3-methylaniline](/img/structure/B1485832.png)
![2-ethyl-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485834.png)